2-(氟甲基)苯甲酸

描述

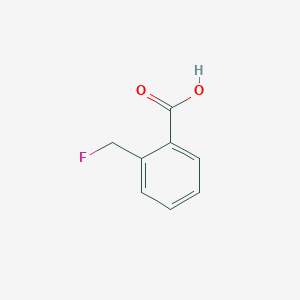

2-(Fluoromethyl)benzoic acid is an aromatic organic compound. It is one of three isomeric fluorobenzoic acids . The compound is an irritant and its metabolism has been studied extensively in the field of microbiology .

Synthesis Analysis

The synthesis of 2-(Fluoromethyl)benzoic acid has been a topic of interest in recent years. One approach involves the use of enzyme-catalyzed synthesis methods, where the direct formation of the C-F bond by fluorinase is considered the most effective and promising method . Another approach involves the use of polymerase-directed synthesis of 2′-fluoro modified DNA, using commercially available 2′-fluoronucleoside triphosphates .Molecular Structure Analysis

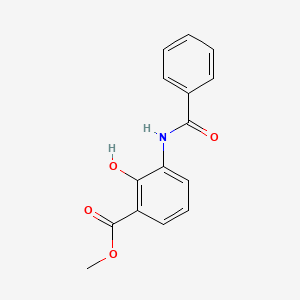

The molecular structure of 2-(Fluoromethyl)benzoic acid can be represented by the formula CHFO . The average mass is 190.119 Da and the monoisotopic mass is 190.024170 Da . Further analysis of the structure can be done using various computational methods and molecular dynamics calculations .Chemical Reactions Analysis

The chemical reactions involving 2-(Fluoromethyl)benzoic acid are complex and can involve multiple pathways. For example, one study found six possible reaction pathways of benzoic acid with hydroxyl radicals both in the gas phase and aqueous medium . Another study discussed the use of fluorinated benzoic acids as conservative tracers in petrochemical exploration and geochemical investigations .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Fluoromethyl)benzoic acid are influenced by its molecular structure. For example, the presence of the fluorine atom can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .科学研究应用

分子特性和代谢

2-(氟甲基)苯甲酸是一组取代苯甲酸的一部分,其分子特性和代谢已被广泛研究。研究表明,这些化合物的代谢主要由第二阶段葡萄糖醛酸苷化或甘氨酸结合反应主导。像2-(氟甲基)苯甲酸这样的化合物的代谢命运可以根据一组物理化学规则进行分类,从而深入了解药物代谢酶活性位点和苯甲酸代谢机制(Ghauri et al., 1992)。

在食品和制药中的用途

苯甲酸衍生物,包括2-(氟甲基)苯甲酸,通常用作抗菌和抗真菌防腐剂,以及食品、化妆品、卫生用品和制药产品中的调味剂。它们广泛使用导致它们存在于各种环境基质中,使人类接触变得普遍且广泛(del Olmo, Calzada, & Nuñez, 2017)。

分析和环境应用

氟代苯甲酸,如2-(氟甲基)苯甲酸,是水热、地热、浸出和油田应用中的重要化学示踪剂。它们因其无毒性和低检测限而受到青睐,这是使用先进的分析技术确定的(Kumar & Sharma, 2021)。

合成和化学研究

2-(氟甲基)苯甲酸用于化学研究,特别是在复杂分子的合成中。例如,它作为特定苯甲酸衍生物合成的起始原料,突出了其在有机化学和药物合成中的重要性(Chen et al., 2002)。

安全和危害

未来方向

The future of 2-(Fluoromethyl)benzoic acid research lies in further understanding its synthesis, structure, and reactivity. There is also interest in exploring its potential applications in imaging, medicine, and materials science . Additionally, the significance of enzymatic methods for the synthesis of fluorinated compounds is being recognized, which could lead to the discovery or creation of excellent fluoride synthase in future research .

作用机制

Target of Action

It’s known that benzoic acid derivatives can interact with various enzymes and proteins within the cell . The introduction of a fluorine atom can enhance the compound’s performance and give it new functions .

Mode of Action

Fluorine’s high electronegativity and small size allow it to form strong bonds with other atoms, influencing the behavior of the molecule .

Biochemical Pathways

For instance, benzoic acid is involved in the shikimate pathway for the biosynthesis of phenolic acids

Pharmacokinetics

The presence of fluorine can enhance the bioavailability, stability, and activity of the compound, leading to a longer half-life .

Result of Action

It’s known that fluorinated compounds can have enhanced activity and stability, which could lead to more potent effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Fluoromethyl)benzoic acid. For instance, the presence of other compounds, pH levels, temperature, and other environmental conditions can affect the compound’s stability and its interactions with targets .

属性

IUPAC Name |

2-(fluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZRWXLKQLEWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CF)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1378842-38-6 | |

| Record name | 2-(fluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3236847.png)

![7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3236874.png)

![4-Hydroxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde](/img/structure/B3236947.png)

![Spiro[3.4]octan-1-amine](/img/structure/B3236951.png)